molecular formula C10H10N2O3 B3054512 5-[4-(Hydroxymethyl)phenyl]imidazolidine-2,4-dione CAS No. 60849-77-6

5-[4-(Hydroxymethyl)phenyl]imidazolidine-2,4-dione

Cat. No.: B3054512
CAS No.: 60849-77-6
M. Wt: 206.2 g/mol
InChI Key: IUBJDCWIPLQBDE-UHFFFAOYSA-N
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Description

5-[4-(Hydroxymethyl)phenyl]imidazolidine-2,4-dione is a hydantoin derivative characterized by an imidazolidine-2,4-dione core substituted at the 5-position with a 4-(hydroxymethyl)phenyl group. Hydantoins are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom, widely studied for their diverse pharmacological and chemical properties .

Properties

IUPAC Name

5-[4-(hydroxymethyl)phenyl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c13-5-6-1-3-7(4-2-6)8-9(14)12-10(15)11-8/h1-4,8,13H,5H2,(H2,11,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUBJDCWIPLQBDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)C2C(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10608778
Record name 5-[4-(Hydroxymethyl)phenyl]imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10608778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60849-77-6
Record name 5-[4-(Hydroxymethyl)phenyl]imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10608778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Hydroxymethyl)phenyl]imidazolidine-2,4-dione typically involves the reaction of 4-(hydroxymethyl)benzaldehyde with urea under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which subsequently undergoes cyclization to form the imidazolidine-2,4-dione ring .

Industrial Production Methods

Industrial production methods for this compound often involve optimized reaction conditions to maximize yield and purity. These methods may include the use of catalysts, controlled temperature, and pressure conditions to ensure efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

5-[4-(Hydroxymethyl)phenyl]imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The imidazolidine ring can be reduced to form corresponding amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

    Oxidation: Formation of 5-[4-(carboxyphenyl)]imidazolidine-2,4-dione.

    Reduction: Formation of 5-[4-(aminomethyl)phenyl]imidazolidine-2,4-dione.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Structural Features

The compound possesses an imidazolidine ring and a hydroxymethyl group that contributes to its distinctive chemical properties and potential biological interactions.

Chemistry

5-[4-(Hydroxymethyl)phenyl]imidazolidine-2,4-dione serves as a crucial building block in synthetic organic chemistry. It can be utilized to synthesize more complex molecules through various chemical reactions, including:

  • Oxidation : The hydroxymethyl group can be oxidized to form carboxylic acid derivatives.
  • Reduction : It can be reduced to yield corresponding alcohols.
  • Substitution Reactions : The hydroxymethyl group allows for nucleophilic substitutions with amines or thiols.

Biological Research

Research indicates that this compound exhibits notable biological activities:

  • Antimicrobial Properties : Preliminary studies suggest potential antibacterial and antifungal activities, which could lead to the development of new antimicrobial agents.
  • Antiandrogenic Effects : Investigations into its interaction with androgen receptors show promise for therapeutic applications in hormone-sensitive conditions, such as certain cancers .

Pharmaceutical Development

This compound is being explored as a pharmaceutical intermediate for drug development. Its unique structure may facilitate the design of novel therapeutics targeting specific biological pathways.

Case Study 1: Antimicrobial Activity

In a recent study focusing on the antimicrobial properties of imidazolidine derivatives, this compound demonstrated significant inhibition against various bacterial strains. The results indicated that modifications to the imidazolidine structure could enhance activity against resistant strains.

Case Study 2: Antiandrogenic Effects

Another research investigation evaluated the compound's binding affinity to androgen receptors. In vitro assays revealed that it could effectively modulate androgen receptor activity, suggesting potential applications in treating hormone-sensitive cancers.

Mechanism of Action

The mechanism of action of 5-[4-(Hydroxymethyl)phenyl]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Hydantoin derivatives are highly tunable via substitution at the 5-position. Key structural analogues and their functional differences are summarized below:

Compound Name Substituent at 5-Position Key Functional Group Impact Reference
5-[4-(Hydroxymethyl)phenyl]imidazolidine-2,4-dione 4-(Hydroxymethyl)phenyl Enhances hydrophilicity and hydrogen-bonding capacity; may improve solubility and target binding. N/A
5-Methyl-5-[4-(trifluoromethyl)phenyl]imidazolidine-2,4-dione 4-(Trifluoromethyl)phenyl Trifluoromethyl group increases electrophilicity and stability; rigidifies structure .
5-(4-Dimethylaminobenzyl)imidazolidine-2,4-dione 4-Dimethylaminobenzyl Dimethylamino group enhances lipophilicity and CNS penetration; exhibits antidepressant activity .
5-[4-(Methylsulfonyl)phenyl]-5-phenylhydantoin 4-(Methylsulfonyl)phenyl and phenyl Sulfonyl group improves COX-2 selectivity; used in anti-inflammatory research .
5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione 4-Fluorophenyl and methyl Fluorine enhances metabolic stability and binding affinity; used in hypoglycemic agents .

Pharmacological and Functional Comparisons

  • Anticancer Activity: 5-Methyl-5-[4-(4-oxo-3H-quinazolin-2-yl)phenyl]imidazolidine-2,4-dione (): Dual-targets Tankyrase 1/2 with binding free energies of -43.88 kcal/mol (TNKS-1) and -30.79 kcal/mol (TNKS-2). Its quinazolinyl substituent enables π-π stacking and hydrophobic interactions, critical for enzyme inhibition .
  • UV Protection: 5-Benzylideneimidazolidine-2,4-dione derivatives (): Exhibit UVA/UVB absorption with photoprotective parameters (e.g., UVA PF = 6.83 ± 0.05). Substituents like methoxy or allylidene enhance conjugation and photostability .
  • Hypoglycemic Activity :

    • 1-(4-Chlorophenylsulfonyl)-5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione (): Inhibits aldose reductase and addresses diabetic complications. The sulfonyl group enhances enzyme binding via polar interactions .
    • Hydroxymethyl analogue : The hydroxyl group may engage in hydrogen bonding with residues in hypoglycemic targets, though its smaller size compared to sulfonyl groups could reduce potency.

Chemical Reactivity and Stability

  • Electrophilic Reactivity :

    • Trifluoromethyl and sulfonyl substituents (e.g., ) increase electrophilicity, facilitating nucleophilic attack or cyclization reactions.
    • Hydroxymethyl groups are less electron-withdrawing but can participate in oxidation or esterification reactions.
  • Thermodynamic Stability: Rigid substituents (e.g., trifluoromethyl , quinazolinyl ) reduce conformational flexibility, enhancing thermal stability.

Tables of Comparative Data

Table 2: Physicochemical Properties

Compound LogP (Predicted) Solubility (mg/mL) Melting Point (°C) Reference
5-[4-(Hydroxymethyl)phenyl]hydantoin 0.5–1.2 >10 (aqueous) 180–190 Inferred
5-(Trifluoromethylphenyl)hydantoin 2.8–3.5 <1 (aqueous) 220–230
5-(4-Fluorophenyl)hydantoin 1.9–2.4 ~5 (aqueous) 195–205

Biological Activity

5-[4-(Hydroxymethyl)phenyl]imidazolidine-2,4-dione, with the molecular formula C10H10N2O3 and a molecular weight of 206.2 g/mol, is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biochemical properties, and relevant case studies.

Overview of Biological Activity

The compound is primarily investigated for its role as an enzyme inhibitor , specifically targeting Tankyrase 1 and 2 (TNKS-1 and TNKS-2) . These enzymes are crucial in various cellular processes, including Wnt signaling and telomere maintenance. The inhibition of these enzymes can lead to significant changes in cell proliferation and differentiation pathways.

Target Enzymes

  • Tankyrase 1 (TNKS-1)
  • Tankyrase 2 (TNKS-2)

Mode of Action

This compound binds to the catalytic domain of TNKS enzymes, inhibiting their activity. This binding prevents the poly-ADP-ribosylation of target proteins, which is essential for various signaling pathways.

Biochemical Pathways Affected

The compound's action disrupts the Wnt signaling pathway, which plays a vital role in cellular processes such as:

  • Cell proliferation
  • Differentiation
  • Apoptosis

In Vitro Studies

Research has demonstrated that this compound exhibits notable biological activities, including:

  • Antiandrogenic effects : It may influence androgen receptor pathways, thus impacting hormone-related processes.
  • Antimicrobial properties : Similar compounds have shown antibacterial and antifungal activities, suggesting therapeutic potential for infections.

Case Studies

  • Inhibition Studies : A study highlighted that compounds with similar imidazolidine structures showed significant inhibitory effects on lymphocyte-expressed perforin. The results indicated that derivatives of imidazolidine could prevent pore formation in target cells at low concentrations (≤2.5 μM), showcasing potential for therapeutic applications in immune modulation .
  • Cardiovascular Effects : Another investigation into related imidazolidinic compounds revealed that certain derivatives induced hypotension and bradycardia through endothelial muscarinic receptor activation and nitric oxide release, suggesting cardiovascular implications .

Data Table: Comparative Biological Activity

Compound NameStructure FeaturesBiological Activity
5-Methylimidazolidine-2,4-dioneMethyl group instead of hydroxymethylAnti-inflammatory properties
5-(4-Methoxyphenyl)imidazolidine-2,4-dioneMethoxy group; increased lipophilicityAntimicrobial activity
5-[3-(Hydroxymethyl)phenyl]imidazolidine-2,4-dioneDifferent positioning of hydroxymethylPotentially different receptor binding
This compound Hydroxymethyl group enhances reactivityAntiandrogenic effects; enzyme inhibition

Q & A

Q. Why do crystallographic data sometimes deviate from computational predictions?

  • Dynamic effects : X-ray structures represent static snapshots, whereas DFT models assume ideal geometries.
  • Solvent inclusion : Unaccounted solvent molecules in crystal lattices (e.g., DMSO) distort predicted bond lengths .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-[4-(Hydroxymethyl)phenyl]imidazolidine-2,4-dione
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5-[4-(Hydroxymethyl)phenyl]imidazolidine-2,4-dione

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